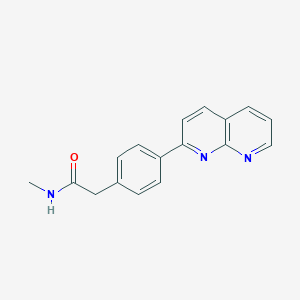
Succinate/succinate receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinate/succinate receptor antagonist 1 is a compound that interrupts succinate signaling in various tissues, including gingival tissue. It inhibits the activation of succinate receptor 1, which is a G protein-coupled receptor involved in various physiological and pathological processes . This compound has shown potential in treating periodontal disease by blocking succinate signals .
Preparation Methods
The preparation of succinate/succinate receptor antagonist 1 involves several steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Succinate/succinate receptor antagonist 1 undergoes various chemical reactions:
Types of Reactions: The compound primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol 300, and Tween 80.
Major Products Formed: The major products formed from these reactions include the final this compound compound, which is used for therapeutic purposes.
Scientific Research Applications
Succinate/succinate receptor antagonist 1 has several scientific research applications:
Chemistry: In chemistry, this compound is used to study the mechanisms of succinate signaling and its inhibition.
Mechanism of Action
The mechanism of action of succinate/succinate receptor antagonist 1 involves the inhibition of succinate receptor 1:
Comparison with Similar Compounds
Succinate/succinate receptor antagonist 1 can be compared with other similar compounds:
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-methyl-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O/c1-18-16(21)11-12-4-6-13(7-5-12)15-9-8-14-3-2-10-19-17(14)20-15/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
CNTLNLSLKYIFRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
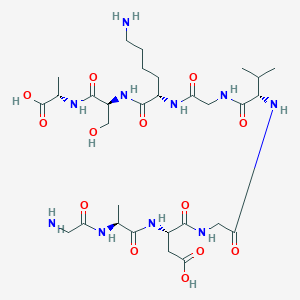


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
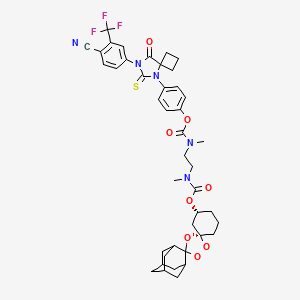
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
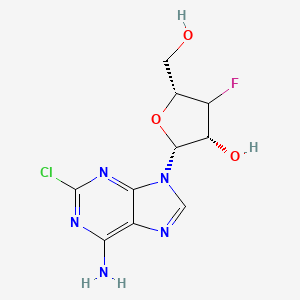
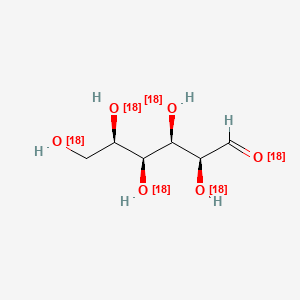
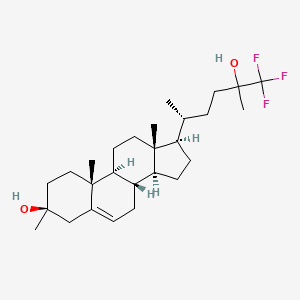
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
